Edonerpic

Descripción general

Descripción

Es una molécula pequeña disponible por vía oral que ha mostrado potencial para proteger las neuronas contra la neurotoxicidad y los déficits de memoria inducidos por la proteína beta-amiloide . Se ha informado que Edonerpic mejora la plasticidad sináptica cortical y la recuperación de la función motora después de un accidente cerebrovascular .

Métodos De Preparación

La síntesis de Edonerpic implica varios pasos, comenzando con la preparación del derivado de benzotiofeno. La ruta sintética generalmente incluye:

Formación del núcleo de benzotiofeno: Esto implica la ciclación de precursores apropiados en condiciones específicas.

Unirse al grupo etoxipropilo: Este paso implica la reacción del derivado de benzotiofeno con un agente alquilante apropiado.

Formación del anillo azetidinol: Este paso implica la ciclación del compuesto intermedio para formar el anillo azetidinol.

Formación de la sal de maleato: El paso final implica la reacción del derivado azetidinol con ácido maleico para formar la sal de maleato.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que impliquen la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Edonerpic experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de benzotiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden ocurrir en el anillo azetidinol, lo que lleva a la formación del alcohol correspondiente.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo etoxipropilo, lo que lleva a la formación de varios derivados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Edonerpic tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de benzotiofeno.

Biología: this compound se utiliza para estudiar los mecanismos de neuroprotección y plasticidad sináptica en las células neuronales.

Medicina: this compound se está investigando como un posible tratamiento para la enfermedad de Alzheimer y otros trastornos neurodegenerativos.

Industria: This compound se utiliza en el desarrollo de agentes neuroprotectores y otros compuestos terapéuticos.

Mecanismo De Acción

Edonerpic ejerce sus efectos activando los receptores sigma y promoviendo el crecimiento de neuritas. Se ha informado que protege a las neuronas contra la neurotoxicidad inducida por beta-amiloide y los déficits de memoria al mejorar la plasticidad sináptica en la corteza e hipocampo . Se ha propuesto que el objetivo del compuesto es la proteína 2 mediadora de la respuesta al colapso (CRMP2), una fosfoproteína citosólica involucrada en el crecimiento de neuritas, el tráfico de canales iónicos y la plasticidad sináptica . otros investigadores disputan que this compound se una a CRMP2 .

Comparación Con Compuestos Similares

Edonerpic se puede comparar con otros agentes neuroprotectores, como:

Donepezilo: Un inhibidor de la colinesterasa utilizado para tratar la enfermedad de Alzheimer. A diferencia de this compound, el Donepezilo funciona aumentando los niveles de acetilcolina en el cerebro.

Memantina: Un antagonista del receptor NMDA utilizado para tratar la enfermedad de Alzheimer de moderada a grave. La memantina funciona modulando la actividad del glutamato en el cerebro.

Rivastigmina: Otro inhibidor de la colinesterasa utilizado para tratar la enfermedad de Alzheimer. La rivastigmina funciona de manera similar al donepezilo pero tiene una estructura química diferente.

This compound es único en su mecanismo de acción, ya que se dirige a los receptores sigma y promueve el crecimiento de neuritas, mientras que los otros compuestos modulan principalmente los niveles de neurotransmisores .

Actividad Biológica

Edonerpic maleate, a small compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurological recovery and synaptic plasticity. This article explores the mechanisms, effects, and research findings surrounding this compound maleate, including its interactions with collapsin response mediator protein 2 (CRMP2), its impact on ion channels, and its efficacy in various models of brain injury.

This compound maleate is proposed to interact with CRMP2, a protein involved in neurite outgrowth and synaptic plasticity. Research indicates that this compound may enhance synaptic delivery of AMPA receptors, facilitating neuronal recovery after injury. Key findings include:

- CRMP2 Interaction : this compound maleate binds to CRMP2 but does not significantly alter its phosphorylation levels in dorsal root ganglion (DRG) neurons . This interaction is crucial as CRMP2 is known to regulate ion channels and synaptic plasticity.

- Ion Channel Modulation : Studies show that this compound maleate decreases calcium current density while increasing sodium current density in DRG neurons. This dual effect suggests a complex role in modulating neuronal excitability .

Case Studies and Experimental Findings

- Chronic Pain Model :

-

Traumatic Brain Injury (TBI) :

- This compound maleate was administered after severe motor cortical cryoinjury in mice. Results indicated enhanced functional recovery and motor performance, mediated by CRMP2, as CRMP2-deficient mice did not show similar improvements . This finding highlights the compound's potential in rehabilitation strategies post-injury.

- Non-Human Primate Studies :

Research Findings Summary

Neuroprotective Effects

This compound maleate has been shown to protect against neurotoxic effects associated with Alzheimer’s disease models. It enhances synaptic preservation and promotes neurite outgrowth through sigma-1 receptor activation and modulation of microglial function . A Phase 2 trial indicated that while it did not meet primary endpoints for cognitive improvement in Alzheimer’s patients, it remains a candidate for further exploration due to its neuroprotective properties .

Propiedades

IUPAC Name |

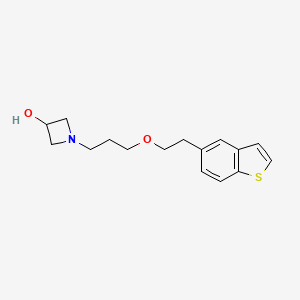

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNACSFBDBYLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |

| Record name | Edonerpic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

519187-23-6 | |

| Record name | Edonerpic [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edonerpic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDONERPIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.